3-methylsulfanyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-methylsulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C4H5N3OS and a molecular weight of 143.17 g/mol . It is characterized by a triazine ring substituted with a methylsulfanyl group at the 3-position and a keto group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methylsulfanyl-2H-1,2,4-triazin-5-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazine with methylthiol in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetone to facilitate the process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-methylsulfanyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Hydroxyl derivative
Substitution: Various substituted triazines
Scientific Research Applications
3-methylsulfanyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(1,1-dimethylethyl)-3-(methylsulfanyl)-1,2,4-triazin-5-one: This compound has a similar triazine ring structure but with a tert-butyl group at the 6-position.
3-(methylthio)-1,2,4-triazin-5(2H)-one: Similar structure with a methylthio group instead of a methylsulfanyl group.
Uniqueness
3-methylsulfanyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for further functionalization compared to other similar compounds .
Properties
IUPAC Name |
3-methylsulfanyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFYWFHUHCUNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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